Tecoflex

描述

属性

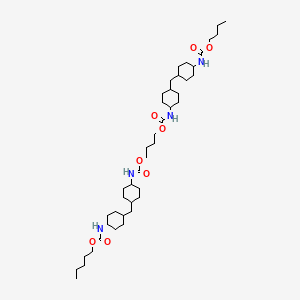

CAS 编号 |

76600-67-4 |

|---|---|

分子式 |

C43H76N4O8 |

分子量 |

777.1 g/mol |

IUPAC 名称 |

4-[[4-[[4-(pentoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoyloxy]butyl N-[4-[[4-(butoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate |

InChI |

InChI=1S/C43H76N4O8/c1-3-5-7-27-53-41(49)45-37-20-12-33(13-21-37)31-35-16-24-39(25-17-35)47-43(51)55-29-9-8-28-54-42(50)46-38-22-14-34(15-23-38)30-32-10-18-36(19-11-32)44-40(48)52-26-6-4-2/h32-39H,3-31H2,1-2H3,(H,44,48)(H,45,49)(H,46,50)(H,47,51) |

InChI 键 |

DSUFPYCILZXJFF-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCCCCOC(=O)NC3CCC(CC3)CC4CCC(CC4)NC(=O)OCCCC |

规范 SMILES |

CCCCCOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCCCCOC(=O)NC3CCC(CC3)CC4CCC(CC4)NC(=O)OCCCC |

其他CAS编号 |

76600-67-4 |

同义词 |

Tecoflex |

产品来源 |

United States |

Foundational & Exploratory

Tecoflex® Thermoplastic Polyurethane (TPU): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Material Properties, Biocompatibility, and Processing of a Leading Medical-Grade Polymer

Tecoflex® is a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes (TPUs) renowned for their versatility in medical device and drug development applications.[1][2] These TPUs are specifically formulated for exceptional biostability, biocompatibility, and processing ease, making them a material of choice for applications ranging from catheters and balloons to drug-eluting devices and wound care.[2][3] This technical guide provides a comprehensive overview of the material properties of this compound® TPUs, detailed experimental protocols for their characterization, and processing guidelines relevant to researchers and drug development professionals.

Core Material Characteristics

This compound® TPUs are distinguished by their aliphatic polyether chemistry, which imparts inherent UV stability and resistance to yellowing upon aging and sterilization.[1][4] They are available in a wide range of durometers, from soft and flexible to rigid, and can be formulated with radiopacifiers such as barium sulfate for visibility in medical imaging.[5] Key features of this compound® TPUs include:

-

Biocompatibility: this compound® TPUs are designed for contact with blood, tissue, and other biological fluids and are supported by biocompatibility testing.[2][6]

-

Processing Versatility: These TPUs can be processed via conventional extrusion and injection molding techniques.[1][4]

-

Clarity and Colorability: this compound® TPUs are available in clear grades and can be custom-colored to meet specific application requirements.[4]

-

Durability and Flexibility: They offer a good balance of mechanical properties, including high tensile strength and elongation, providing both strength and flexibility.[1]

Quantitative Material Properties

The following tables summarize the key mechanical, physical, and thermal properties of various clear grades of this compound® TPU. These values are based on technical data sheets and should be considered representative. For specific applications, it is recommended to consult the manufacturer's documentation for the chosen grade.

Mechanical Properties of Clear this compound® TPU Grades

| Property | Test Method | EG-80A | EG-85A | EG-93A | EG-100A | EG-60D | EG-65D | EG-68D | EG-72D |

| Shore Hardness | ASTM D2240 | 72A | 77A | 87A | 94A | 51D | 60D | 63D | 67D |

| Ultimate Tensile Strength (psi) | ASTM D412 | 5,800 | 6,200 | 7,700 | 8,200 | 8,300 | 8,300 | 8,300 | 8,100 |

| Ultimate Elongation (%) | ASTM D412 | 660 | 550 | 390 | 370 | 360 | 360 | 350 | 310 |

| Tensile Stress @ 100% Elongation (psi) | ASTM D412 | 300 | 600 | 1000 | 1600 | 1800 | 2200 | 2600 | 3400 |

| Tensile Stress @ 300% Elongation (psi) | ASTM D412 | 800 | 1400 | 4300 | 5600 | 5600 | 6000 | 6300 | 7100 |

| Flexural Modulus (psi) | ASTM D790 | 1,000 | 2,300 | 3,200 | 10,000 | 13,000 | 37,000 | 46,000 | 92,000 |

Data sourced from the this compound® TPU - Clear Technical Data Sheet.[1]

Physical and Thermal Properties of Clear this compound® TPU Grades

| Property | Test Method | EG-80A | EG-85A | EG-93A | EG-100A | EG-60D | EG-65D | EG-68D | EG-72D |

| Specific Gravity | ASTM D792 | 1.04 | 1.05 | 1.08 | 1.09 | 1.09 | 1.10 | 1.10 | 1.11 |

| Mold Shrinkage (in/in) | - | 0.008 - 0.012 | 0.008 - 0.012 | 0.007 - 0.011 | 0.006 - 0.010 | 0.006 - 0.010 | 0.005 - 0.009 | 0.005 - 0.009 | 0.004 - 0.008 |

Data sourced from the this compound® TPU - Clear Technical Data Sheet.[1]

Biocompatibility and Sterilization

This compound® TPUs are widely used in medical devices due to their favorable biocompatibility profiles.[2] While specific biocompatibility data for each grade should be obtained from the manufacturer, many grades have been tested according to ISO 10993 and USP Class VI standards.[7][8]

ISO 10993 Biocompatibility

The ISO 10993 series of standards evaluates the biological effects of medical devices. Key tests for materials like this compound® TPU that have direct or indirect contact with the body include:

-

ISO 10993-5: Tests for In Vitro Cytotoxicity: Assesses the potential for a material to cause cell death.

-

ISO 10993-10: Tests for Irritation and Skin Sensitization: Evaluates the potential for a material to cause skin irritation or an allergic reaction.

Lubrizol, the manufacturer of this compound®, provides customers with biocompatibility test results for many of their materials, which can be used as a starting point for a risk-based biocompatibility assessment of the final medical device.[6]

Sterilization Compatibility

This compound® TPUs are compatible with common sterilization methods used in the medical device industry, including:

-

Ethylene Oxide (EtO)

-

Gamma Irradiation

-

Electron Beam (E-beam)

It is important to note that the sterilization method can affect the material properties of the TPU, and validation of the final device after sterilization is crucial.

Experimental Protocols

Accurate and reproducible characterization of material properties is essential for medical device development. The following sections detail the methodologies for key experiments cited for this compound® TPU.

ASTM D412: Tensile Properties of Thermoplastic Elastomers

This test method determines the tensile properties of thermoplastic elastomers, including tensile strength, elongation, and modulus.

-

Specimen Preparation: Dumbbell-shaped specimens are die-cut from a molded sheet of the this compound® TPU. The thickness of the specimen is measured precisely.

-

Test Procedure:

-

The specimen is mounted in the grips of a universal testing machine.

-

An extensometer may be attached to the specimen to accurately measure elongation.

-

The specimen is pulled at a constant rate of speed (typically 20 inches/minute) until it breaks.

-

The force and elongation are recorded throughout the test.

-

-

Data Analysis: The recorded data is used to calculate:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Ultimate Elongation: The maximum elongation at the point of rupture.

-

Tensile Modulus: The stiffness of the material, calculated from the initial slope of the stress-strain curve.

-

ASTM D2240: Shore Durometer Hardness

This method measures the indentation hardness of thermoplastic elastomers using a durometer.

-

Apparatus: A Shore A or Shore D durometer is used, depending on the hardness of the material.

-

Test Procedure:

-

The this compound® TPU specimen is placed on a hard, flat surface.

-

The durometer is positioned perpendicular to the specimen surface.

-

The indenter is pressed into the material under a specified force.

-

The hardness value is read from the durometer scale after a specified time (typically 1 second).

-

-

Data Reporting: The hardness is reported on the Shore A or Shore D scale.

ASTM D790: Flexural Properties of Plastics

This test method determines the flexural strength and flexural modulus of plastics.

-

Specimen Preparation: A rectangular bar of the this compound® TPU is molded or machined to specified dimensions.

-

Test Procedure:

-

The specimen is placed on two supports in a three-point bending fixture.

-

A load is applied to the center of the specimen at a constant rate of crosshead motion.

-

The load and deflection are recorded until the specimen breaks or reaches a specified strain.

-

-

Data Analysis: The data is used to calculate:

-

Flexural Strength: The maximum stress at the outer surface of the specimen at the point of failure.

-

Flexural Modulus: A measure of the material's stiffness in bending.

-

ASTM D792: Specific Gravity and Density of Plastics by Displacement

This method determines the specific gravity of solid plastics.

-

Test Procedure (Method A - Water):

-

A specimen of the this compound® TPU is weighed in air.

-

The specimen is then weighed while fully immersed in distilled water at a controlled temperature.

-

-

Data Analysis: The specific gravity is calculated as the ratio of the weight of the specimen in air to the difference between its weight in air and its weight in water.

ISO 10993-5: In Vitro Cytotoxicity

This standard describes test methods to assess the potential of a medical device material to cause cell death.

-

Principle: Extracts of the this compound® TPU are prepared and brought into contact with cultured mammalian cells.

-

Test Procedure (Elution Test):

-

The material is extracted in a cell culture medium under controlled conditions (e.g., 37°C for 24 hours).

-

The extract is then added to a monolayer of cultured cells (e.g., L929 mouse fibroblast cells).

-

The cells are incubated with the extract for a specified period.

-

-

Evaluation: The cells are examined microscopically for signs of cytotoxicity, such as cell lysis, rounding, or detachment. A quantitative assessment of cell viability can also be performed using assays like the MTT assay.

ISO 10993-10: Irritation and Skin Sensitization

This standard evaluates the potential of a medical device material to cause irritation or an allergic skin reaction.

-

Principle (Irritation): Extracts of the this compound® TPU or the material itself are applied to the skin of test animals (typically rabbits).

-

Principle (Sensitization): The test material is repeatedly applied to the skin of guinea pigs to induce a potential allergic response, followed by a challenge phase to observe for a reaction.

-

Evaluation: The application sites are observed for signs of erythema (redness) and edema (swelling) and scored according to a standardized scale.

Processing Guidelines

Proper processing is crucial to maintain the desired material properties of this compound® TPU.

Drying

TPUs are hygroscopic and must be thoroughly dried before processing to prevent defects in the final product.

-

Recommended Drying: Dry in a desiccant dryer for 2-4 hours at 160-170°F for softer grades and 195-205°F for harder grades.[9]

-

Moisture Content: The moisture level should be at or below 0.03%.[9]

Injection Molding

-

Temperature Profile: Recommended melt temperatures generally range from 180°C to 220°C, depending on the grade.[10]

-

Mold Temperature: A mold temperature between 15°C and 50°C is typically recommended.[10]

-

Injection Pressure: Start with a lower injection pressure and increase as needed.

-

Screw Speed: A screw speed of 20-80 rpm is generally suggested.[10]

Extrusion

-

Temperature Profile: A gradually increasing temperature profile from the feed zone to the die is typically used.

-

Screw Design: A general-purpose screw with a compression ratio of 2.5:1 to 3.5:1 is often suitable.

-

Screen Pack: A screen pack is recommended to ensure a homogenous melt.

For detailed processing parameters for specific grades and applications, it is essential to consult the manufacturer's processing guides.[4]

Material Evaluation Workflow

The following diagram illustrates a logical workflow for the evaluation and selection of this compound® TPU for a medical device application.

Caption: Workflow for this compound® TPU evaluation in medical device development.

Conclusion

This compound® TPUs offer a compelling combination of mechanical performance, biocompatibility, and processability for a wide range of applications in the medical and pharmaceutical industries. This guide provides a foundational understanding of their material properties and the standardized methods used for their evaluation. For successful device development, it is imperative to work closely with the material manufacturer to select the optimal grade and to conduct thorough testing and validation of the final device.

References

- 1. media.lubrizol.com [media.lubrizol.com]

- 2. bcls.co.kr [bcls.co.kr]

- 3. Medical Polymers - Lubrizol [lubrizol.com]

- 4. This compound™ TPU [lubrizol.com]

- 5. media.lubrizol.com [media.lubrizol.com]

- 6. More than Materials: A Risk-Based Framework for Biocompatibility Assessment - Lubrizol [lubrizol.com]

- 7. Medical TPU Material Medical Thermoplastic Polyurethane [angreen.com]

- 8. What is Medical-Grade TPU – ICP DAS – Biomedical Polymers [bmp.icpdas.com]

- 9. southlandpolymers.com [southlandpolymers.com]

- 10. swcpu.com [swcpu.com]

An In-depth Technical Guide to the Biocompatibility and Cytotoxicity of Tecoflex® Polyurethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity profile of Tecoflex®, a family of aliphatic polyether-based thermoplastic polyurethanes (TPUs) widely used in the medical device industry.[1][2] this compound® is known for its flexibility, processing versatility, and resistance to yellowing, making it a suitable material for a variety of applications including cardiology, urology, and wound care.[2] This document consolidates key data from various studies, presenting them in a structured format to facilitate informed decision-making in research and development.

Biocompatibility Profile

This compound® has been evaluated in numerous studies to determine its interaction with biological systems. The key aspects of its biocompatibility, including hemocompatibility and in vivo response, are summarized below.

1.1. Hemocompatibility

The hemocompatibility of a material is critical for blood-contacting medical devices. Studies on this compound® have assessed its interaction with blood components, particularly platelets.

| Test Parameter | This compound® Grade | Results | Reference |

| Platelet Preservation | This compound SG80A | 47% of baseline platelets preserved after 4 hours in a rabbit thrombogenicity model. | [3] |

| Clot Area | This compound SG80A | 6.9 cm² clot area in a rabbit thrombogenicity model. | [3] |

| Platelet Deposition | This compound SG-85A | Significantly lower platelet deposition in grafts with high luminal reversal microflows. | [4] |

1.2. In Vivo Response

In vivo studies are crucial for understanding the long-term biocompatibility and biostability of an implanted material.

| Study Duration | This compound® Grade | Key Findings | Reference |

| 30 days | This compound® | Implantation in the peritoneal cavity of rats showed a foreign body response with some inflammatory and fibrotic reaction. | [5] |

| 3 months | This compound EG-80A | A 10% loss in molecular weight was observed in vascular grafts. | [6][7][8][9] |

| 6 months | This compound EG-80A | The initial molecular weight was restored in vascular grafts. | [6][7][8][9] |

It is important to note that surface modifications can modulate the in vivo response to this compound®. For instance, surface modification with Tween80® has been shown to suppress the expression of proinflammatory cytokines.[5]

Cytotoxicity Data

Cytotoxicity testing evaluates the potential for a material to cause cell death or inhibit cell growth. This compound® has been assessed using various cell lines and assays, generally demonstrating good cytocompatibility.

| Cell Line | This compound® Grade | Assay | Results | Reference |

| MDA-MB-231 | This compound™ | Indirect Cytocompatibility | 90-100% cell viability. | [10] |

| Human Dermal Fibroblasts (HDF) | This compound SG80A | Viability, Proliferation, Adhesion | No significant cytotoxicity observed. | [11] |

| L929 Murine Fibroblasts | This compound® | Elution Method (ISO 10993-5) | Negligible cytotoxicity from leachables. | [12] |

| Human Adipose Derived Mesenchymal Stromal Stem Cells (hASCs) | Thermoplastic Polyurethane (unspecified, in blend with PLA) | Proliferative and Metabolic Activity | Blends with higher PLA content showed better cytocompatibility. | [13][14] |

While generally considered non-cytotoxic, some studies have indicated that certain components within the polyurethane formulation, such as poly(tetramethylene ether)glycol (PTMEG), may contribute to cytotoxic potential.[15] Post-manufacturing cleaning processes, such as acetone washing, have been shown to improve cell viability.[15]

Experimental Protocols

The following sections detail the methodologies for key biocompatibility and cytotoxicity experiments cited in this guide.

3.1. In Vitro Cytotoxicity Testing (Elution Method - based on ISO 10993-5)

This protocol is a generalized representation of the elution method used to assess the cytotoxicity of leachable substances from this compound®.

Cytotoxicity Elution Test Workflow

Methodology:

-

Sample Preparation: this compound® material is prepared with a specific surface area to volume ratio as defined in ISO 10993-12.[16]

-

Extraction: The material is incubated in a culture medium (e.g., DMEM) at 37°C for a specified duration (typically 24 hours) to allow any potential leachable substances to diffuse into the medium.[16]

-

Cell Culture: A monolayer of a suitable cell line, such as L929 murine fibroblasts or human dermal fibroblasts, is cultured in 96-well plates.[11][12]

-

Exposure: The culture medium is replaced with the extract from the this compound® material.

-

Incubation: The cells are incubated with the extract for a defined period (e.g., 24 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay such as MTT or Neutral Red Uptake (NRU).[16][17] The results are typically expressed as a percentage of the viability of cells cultured with a negative control medium.

3.2. Hemocompatibility Testing (Platelet Adhesion)

This protocol outlines a typical workflow for assessing platelet adhesion on the surface of this compound®.

Platelet Adhesion Test Workflow

Methodology:

-

Sample Preparation: this compound® samples are prepared, often as films or coatings on a substrate.

-

Platelet-Rich Plasma (PRP) Preparation: PRP is isolated from fresh whole blood through centrifugation.[18]

-

Incubation: The this compound® samples are incubated with the PRP for a specified time to allow for platelet interaction with the material surface.[18]

-

Washing and Fixation: After incubation, the samples are gently washed to remove non-adherent platelets and then treated with a fixative (e.g., glutaraldehyde) to preserve the morphology of the adhered platelets.[18]

-

Analysis: The surfaces are then examined, typically using Scanning Electron Microscopy (SEM), to visualize and quantify the number of adhered and activated platelets.[18]

Signaling Pathways in Biocompatibility

While specific signaling pathways for this compound® are not extensively detailed in the literature, the general response to polyurethanes involves pathways related to inflammation and foreign body response. The interaction of immune cells, such as macrophages, with the material surface can trigger the release of cytokines.

Simplified Foreign Body Response Pathway

The expression of pro-inflammatory cytokines like TNF-α and IL-1β can be quantified using techniques such as real-time PCR, providing a measure of the inflammatory response to the material.[5]

Conclusion

The data presented in this guide indicate that this compound® polyurethanes generally exhibit good biocompatibility and low cytotoxicity, making them suitable for a wide range of medical applications. However, as with any medical-grade polymer, the final biocompatibility of a device is dependent on the specific formulation, processing conditions, and the end-use application. It is recommended that device manufacturers conduct thorough biocompatibility testing on the final, sterilized product according to the relevant regulatory standards.

References

- 1. blog.synthesia.com [blog.synthesia.com]

- 2. pharmacompass.com [pharmacompass.com]

- 3. Hemocompatibility Comparison of Biomedical Grade Polymers Using Rabbit Thrombogenicity Model for Preparing Nonthrombogenic Nitric Oxide Releasing Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the hemocompatibility of a porohyperelastic layered vascular graft using luminal reversal microflows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo modulation of foreign body response on polyurethane by surface entrapment technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Stability of Polyurethane-Based Electrospun Vascular Grafts in Terms of Chemistry and Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Stability of Polyurethane-Based Electrospun Vascular Grafts in Terms of Chemistry and Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Surface Functionalization of Ureteral Stents-Based Polyurethane: Engineering Antibacterial Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fabrication, Characterization, and Cytotoxicity of Thermoplastic Polyurethane/Poly(lactic acid) Material Using Human Adipose Derived Mesenchymal Stromal Stem Cells (hASCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. Cytotoxicity Testing of Relevant Components of Medical Polyurethane [cjph.com.cn]

- 16. taglus.com [taglus.com]

- 17. Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Tecoflex® Polyether Polyurethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure of Tecoflex®, a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes (TPUs). This compound® is widely utilized in the biomedical field for a variety of applications, including catheters, cardiac valves, and as coatings for pacemaker leads and stents, owing to its biocompatibility, flexibility, and biostability.[1] This document will delve into the monomeric composition, repeating polymer structure, and the analytical techniques used for its characterization. Furthermore, it will explore the relationship between its chemical architecture and its functional properties in the context of drug delivery and biomedical applications.

Chemical Composition and Structure

This compound® polyurethanes are segmented block copolymers, consisting of alternating soft and hard segments which impart the material with its characteristic elastomeric properties. The specific composition of these segments can be tailored to achieve a wide range of physical and mechanical properties.

1.1. Monomeric Components

The synthesis of this compound®, particularly grades like this compound® EG-80A, involves the polyaddition reaction of three key monomers:

-

Diisocyanate: The hard segment is primarily derived from an aliphatic diisocyanate, typically hydrogenated 4,4'-methylenediphenyl diisocyanate (H12MDI) . The use of an aliphatic diisocyanate is crucial for its UV stability and resistance to yellowing upon aging and sterilization.[2][3]

-

Polyol (Soft Segment): The flexible, amorphous soft segment is formed from a polyether diol, most commonly poly(tetramethylene oxide) (PTMO) , also known as polytetramethylene ether glycol (PTMEG). The polyether nature of the soft segment contributes to the material's flexibility, biocompatibility, and resistance to hydrolysis.

-

Chain Extender: A short-chain diol, such as 1,4-butanediol (BDO) , is used as a chain extender.[4] The reaction of the chain extender with the diisocyanate forms the hard segments of the polyurethane.

1.2. Repeating Unit of this compound® Polyurethane

The polymerization of H12MDI, PTMO, and BDO results in a linear block copolymer with the following generalized repeating structure:

Caption: Generalized repeating unit of this compound® polyether polyurethane.

1.3. Hard and Soft Segment Domains

The thermodynamic incompatibility between the polar, rigid hard segments and the non-polar, flexible soft segments leads to microphase separation. The hard segments, composed of H12MDI and BDO, tend to aggregate into crystalline or semi-crystalline domains through hydrogen bonding between the urethane linkages. These domains act as physical crosslinks, providing the material with its tensile strength and elastomeric properties. The soft segments, composed of the long, flexible PTMO chains, form amorphous domains that are responsible for the polymer's elasticity and low-temperature flexibility. The ratio of hard to soft segments is a critical factor in determining the overall properties of the polyurethane.

Physicochemical Properties of this compound® Grades

The properties of this compound® polyurethanes can be tailored by varying the ratio of the hard and soft segments, the molecular weight of the polyol, and the incorporation of additives such as radiopacifiers (e.g., barium sulfate). The "EG" series is generally intended for extrusion and injection molding, while the "SG" series is designed for solution-based processing.[2][5][6]

Table 1: Mechanical and Physical Properties of Selected this compound® Grades

| Property | This compound® EG-80A | This compound® EG-93A | This compound® SG-80A | This compound® EG-80A-B20 (20% BaSO₄) |

| Hardness (Shore) | 72A | 87A | 72A | 73A |

| Tensile Strength (psi) | 5,800 | - | 5,800 | - |

| Ultimate Elongation (%) | 660 | - | 660 | - |

| Flexural Modulus (psi) | 1,000 | - | - | - |

| Specific Gravity | 1.04 | - | 1.04 | - |

Note: Some data points are not publicly available. Data is sourced from various technical datasheets.[3][5][6][7]

Experimental Protocols for Characterization

The chemical structure and molecular weight of this compound® polyurethanes are typically characterized using a combination of spectroscopic and chromatographic techniques.

3.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the urethane linkages and to identify the key functional groups present in the polymer.

Methodology:

-

Sample Preparation: A thin film of the polyurethane is cast from a solution (e.g., in tetrahydrofuran or dimethylformamide) onto a KBr pellet or directly analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Spectral Analysis: Key characteristic peaks are identified:

-

N-H stretching: A broad peak around 3330 cm⁻¹ indicates the presence of hydrogen-bonded N-H groups in the urethane linkages.

-

C-H stretching: Peaks in the range of 2850-2950 cm⁻¹ correspond to the methylene groups in the hard and soft segments.

-

C=O stretching (Amide I): A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the urethane linkage. The position of this peak can provide information about the degree of hydrogen bonding.

-

N-H bending and C-N stretching (Amide II): A peak around 1530 cm⁻¹ arises from the coupling of N-H bending and C-N stretching vibrations.

-

C-O-C stretching: A strong peak around 1100 cm⁻¹ is indicative of the ether linkages in the polyether soft segment (PTMO).

-

Caption: Experimental workflow for FTIR analysis of this compound®.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polyurethane, including the verification of the monomeric units and their connectivity.

Methodology:

-

Sample Preparation: The polyurethane sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: Resonances corresponding to the protons in the H12MDI, PTMO, and BDO units are identified based on their chemical shifts and multiplicities. For example, the protons of the methylene groups adjacent to the ether oxygen in PTMO typically appear around 3.3-3.4 ppm, while the protons of the methylene groups in BDO that are adjacent to the urethane linkage appear at a lower field.

-

¹³C NMR: The carbon resonances for each monomeric unit are assigned. This provides unambiguous confirmation of the polymer's composition.

-

3.3. Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the polyurethane.

Methodology:

-

Sample Preparation: The polyurethane sample is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to a known concentration.

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector is typically used. The system is calibrated with narrow molecular weight standards (e.g., polystyrene).

-

Data Acquisition and Analysis: The sample is injected into the GPC system, and the elution profile is recorded. The retention time is inversely proportional to the hydrodynamic volume of the polymer chains. The molecular weight averages (Mn, Mw) and polydispersity index (PDI = Mw/Mn) are calculated from the calibration curve.

Structure-Property Relationships and Applications in Drug Delivery

The segmented nature of this compound® polyurethane is fundamental to its performance in biomedical applications, particularly in drug delivery.

4.1. Influence of Hard and Soft Segments on Drug Release

The release of drugs from a this compound® matrix is a complex process governed by diffusion and can be influenced by the polymer's microstructure.

-

Soft Segment Domains: The amorphous polyether soft segments can act as a reservoir for hydrophobic drugs. The flexibility and chain mobility within these domains facilitate the diffusion of drug molecules.

-

Hard Segment Domains: The crystalline or semi-crystalline hard segments are generally impermeable to drug molecules and create a tortuous path for diffusion, thus slowing down the release rate.

The ratio of hard to soft segments can be modulated to control the drug release kinetics. A higher hard segment content generally leads to a slower and more sustained release profile.

Caption: Logical relationship between this compound® structure and drug release.

4.2. Biocompatibility and Cellular Interactions

This compound® polyurethanes generally exhibit good biocompatibility. However, the surface properties, which are influenced by the chemical structure, play a crucial role in cellular interactions. Studies have shown that while this compound® supports cell viability, it may exhibit poor adhesion and proliferation of certain cell types, such as endothelial cells.[8] This property can be advantageous in applications where cell adhesion is undesirable, but it may require surface modification for applications that require tissue integration. The relatively hydrophobic nature of the polyether soft segments can influence protein adsorption, which is the initial event upon implantation and can mediate subsequent cellular responses.

References

- 1. Biocompatibility studies of polyurethane electrospun membranes based on arginine as chain extender - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.it]

- 4. gantrade.com [gantrade.com]

- 5. specialchem.com [specialchem.com]

- 6. specialchem.com [specialchem.com]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

Tecoflex™ Thermoplastic Polyurethanes: A Technical Guide to Shore Hardness for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tecoflex™ thermoplastic polyurethane (TPU) grades and their corresponding Shore hardness values. Aimed at researchers, scientists, and drug development professionals, this document offers detailed data, experimental protocols, and a visual representation of a key evaluation workflow to aid in material selection and application development.

Introduction to this compound™ TPUs

This compound™ TPUs are a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes.[1] These polymers are known for their biocompatibility, flexibility, and resistance to yellowing upon aging and sterilization.[1][2] They are available in a wide range of durometers, colors, and radiopaque formulations, making them suitable for various medical device and pharmaceutical applications.[2][3]

Data Presentation: this compound™ Grades and Shore Hardness

The Shore hardness of this compound™ TPUs is a critical parameter for medical device design, influencing the material's flexibility and feel. The following tables summarize the Shore hardness values for various this compound™ grades, categorized by type. The hardness is measured according to the ASTM D2240 standard.

Clear Grades

These grades are transparent and suitable for applications where clarity is desired.

| Grade | Shore Hardness |

| EG-80A | 72A |

| EG-85A | 77A |

| EG-93A | 87A |

| EG-100A | 94A |

| EG-60D | 51D |

| EG-65D | 60D |

| EG-68D | 63D |

| EG-72D | 67D |

| MG-8020 | 79D |

| MG-8812 | 83D |

Radiopaque Grades

These grades are compounded with radiopacifiers, such as barium sulfate, to be visible under X-ray.

2.2.1. 20% Barium Sulfate Loading

| Grade | Shore Hardness |

| EG-80A-B20 | 73A |

| EG-85A-B20 | 83A |

| EG-93A-B20 | 90A |

| EG-100A-B20 | 93A |

| EG-60D-B20 | 55D |

| EG-65D-B20 | 63D |

| EG-68D-B20 | 73D |

| EG-72D-B20 | 75D |

2.2.2. 40% Barium Sulfate Loading

| Grade | Shore Hardness |

| EG-80A-B40 | 78A |

| EG-85A-B40 | 86A[6] |

| EG-93A-B40 | 95A |

| EG-100A-B40 | 98A |

| EG-60D-B40 | 65D |

| EG-65D-B40 | 78D |

| EG-72D-B40 | 82D |

Solution Grades

These grades are specifically formulated for solution processing.

| Grade | Shore Hardness |

| SG-80A | 72A[8] |

| SG-85A | 77A |

| SG-93A | 87A |

| SG-60D | 51D |

Source:[9]

Experimental Protocols: Shore Hardness Testing

The Shore hardness values presented in this guide are determined using the ASTM D2240 standard test method. This non-destructive test measures the indentation hardness of materials.

Objective: To determine the hardness of a thermoplastic polyurethane material by measuring the penetration depth of a standardized indenter under a specified force.

Apparatus:

-

Durometer: A calibrated instrument consisting of a spring-loaded indenter that extends beyond a pressure foot. The two most common scales for TPUs are Shore A and Shore D. The Shore A scale is used for softer elastomers, while the Shore D scale is for harder materials.

-

Test Specimen: A flat, smooth piece of the this compound™ material with a minimum thickness of 6 mm. If a single piece of this thickness is not available, multiple thinner layers may be stacked to achieve the required thickness, ensuring no air gaps between the layers.

-

Conditioning Environment: A controlled environment with a standard temperature and humidity, as specified in the material's technical datasheet.

Procedure:

-

Specimen Conditioning: The test specimen is conditioned in the specified environment for a set period to ensure thermal equilibrium.

-

Instrument Calibration: The durometer is checked for calibration according to the manufacturer's instructions.

-

Measurement: a. The specimen is placed on a hard, flat, and rigid surface. b. The durometer is held in a vertical position with the pressure foot parallel to the specimen surface. c. The indenter is brought into contact with the specimen surface at a specified distance from the edge. d. A firm and constant pressure is applied to the durometer without shock, ensuring the pressure foot makes complete contact with the specimen. e. The hardness reading is taken immediately (within one second) after the pressure foot is in firm contact with the specimen.

-

Multiple Readings: Multiple readings are taken at different positions on the specimen, at least 6 mm apart, and the average value is reported as the Shore hardness.

Mandatory Visualization: Biocompatibility Assessment Workflow

For medical device applications, a thorough biocompatibility assessment of the chosen this compound™ grade is mandatory to ensure patient safety. The following diagram illustrates a typical workflow for biocompatibility testing based on the ISO 10993 standard.

References

- 1. What is Medical-Grade TPU – ICP DAS – Biomedical Polymers [bmp.icpdas.com]

- 2. This compound™ TPU [lubrizol.com]

- 3. microspecorporation.com [microspecorporation.com]

- 4. media.lubrizol.com [media.lubrizol.com]

- 5. CHEMROPE CO., LTD. [en.chemrope.com]

- 6. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.de]

- 7. scribd.com [scribd.com]

- 8. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]

- 9. media.lubrizol.com [media.lubrizol.com]

literature review on Tecoflex in biomedical applications

An In-depth Technical Guide to Tecoflex® in Biomedical Applications

Introduction

This compound® is a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes (TPUs) widely utilized in the biomedical field.[1][2] These high-performance polymers offer the elastic properties of crosslinked rubbers while being melt-processable thermoplastics.[3] Key features of this compound® include its inherent UV stability which resists yellowing from aging and sterilization, good mechanical properties, and the ability to be color-matched.[4][5] this compound® is available in a range of hardnesses and can be formulated with radiopacifiers such as barium sulfate, bismuth salts, and tungsten for visibility in imaging procedures.[1][6] It can be processed through various methods including extrusion, injection molding, and solution casting.[4][5]

Properties of this compound®

The versatility of this compound® stems from its excellent mechanical, physical, and biocompatible properties.

Mechanical and Physical Properties

This compound® TPUs are available in various grades with a wide range of durometers, offering flexibility for different applications.[1] The tables below summarize the typical physical and mechanical properties of clear solution grades and clear extrusion/injection molding grades. It is important to note that these values are based on small samples and should not be used for establishing engineering or manufacturing guidelines without full-scale testing.[4][7]

Table 1: Typical Physical Properties of this compound® Clear Solution Grades [7]

| Property | ASTM Test | SG-80A | SG-85A | SG-93A | SG-60D |

| Durometer (Shore Hardness) | D2240 | 72A | 77A | 87A | 51D |

| Specific Gravity | D792 | 1.04 | 1.05 | 1.08 | 1.09 |

| Flexural Modulus (psi) | D790 | 1,000 | 2,300 | 3,200 | 13,000 |

| Ultimate Tensile Strength (psi) | D412 | 5,800 | 6,200 | 7,700 | 8,300 |

| Ultimate Elongation (%) | D412 | 660 | 550 | 390 | 360 |

| Tensile Stress at 100% Elongation (psi) | D412 | 300 | 600 | 1000 | 1800 |

| Tensile Stress at 200% Elongation (psi) | D412 | 500 | 900 | 1900 | 2900 |

| Tensile Stress at 300% Elongation (psi) | D412 | 800 | 1400 | 3000 | 4100 |

| Mold Shrinkage (in/in) | D955 | .008-.012 | .008-.012 | .006-.010 | .004-.008 |

Table 2: Typical Physical Properties of this compound® Clear Extrusion & Injection Molding Grades [4]

| Property | ASTM Test | EG-80A | EG-85A | EG-93A | EG-100A | EG-60D | EG-65D | EG-68D | EG-72D |

| Durometer (Shore Hardness) | D2240 | 72A | 77A | 87A | 94A | 51D | 60D | 63D | 67D |

| Specific Gravity | D792 | 1.04 | 1.05 | 1.08 | 1.09 | 1.09 | 1.10 | 1.10 | 1.11 |

| Flexural Modulus (psi) | D790 | 1,000 | 2,300 | 3,200 | 10,000 | 13,000 | 25,000 | 35,000 | 50,000 |

| Ultimate Tensile Strength (psi) | D412 | 5,800 | 6,200 | 7,700 | 8,000 | 8,300 | 8,200 | 8,100 | 8,000 |

| Ultimate Elongation (%) | D412 | 660 | 550 | 390 | 320 | 360 | 340 | 320 | 300 |

| Tensile Modulus at 100% Elongation (psi) | D412 | 300 | 600 | 1000 | 1800 | 1800 | 2500 | 3000 | 3500 |

| Tensile Modulus at 200% Elongation (psi) | D412 | 500 | 900 | 1900 | 3200 | 2900 | 4000 | 4800 | 5500 |

| Tensile Modulus at 300% Elongation (psi) | D412 | 800 | 1400 | 3000 | 5000 | 4100 | 5500 | 6500 | 7500 |

| Mold Shrinkage (in/in) | D955 | .008-.012 | .008-.012 | .006-.010 | .005-.009 | .004-.008 | .003-.007 | .003-.007 | .002-.006 |

Biocompatibility and Hemocompatibility

This compound® polyurethanes are known for their biocompatibility and have been used in various biomedical applications for decades.[8] Studies have shown that this compound® is biocompatible with human fibroblasts and exhibits good hemocompatibility.[2][8] For instance, a study comparing different polyurethanes identified this compound® membranes as having superior biocompatibility and hemocompatibility.[2] The study found that this compound® sterilized with ethylene oxide (EO) maintained high monocyte viability (>70% after 72 hours) and did not activate complement.[2] Furthermore, it was determined to be non-hemolytic.[2]

However, some research indicates that while cell viability is good, unmodified this compound® surfaces provide poor adhesion and proliferation for endothelial cells, which is a crucial factor for the antithrombogenic properties of blood-contacting devices.[2]

Biomedical Applications

The favorable properties of this compound® have led to its use in a variety of biomedical applications, from medical devices to drug delivery systems.

Medical Devices

This compound® is frequently used in medical tubing and catheters due to its flexibility, kink resistance, and toughness.[9][10] Its elasticity makes it suitable for devices that require bending and flexing during use, such as urological catheters and components for peristaltic pumps.[9] It is also used in the fabrication of vascular grafts.[11][12] For example, electrospun vascular grafts made from this compound® EG-80A have been studied for their in vivo stability.[11] Additionally, its properties make it a suitable material for creating biomimetic membranes for in vitro models, such as lung-on-a-chip systems, where it can undergo cyclic stretching to mimic physiological conditions.[13]

Drug Delivery Systems

This compound® also serves as a promising matrix for controlled drug delivery.[14] Its use in electrospun membranes loaded with therapeutic agents has been explored to prevent infections and tumor recurrence.[8]

A notable example is the development of a this compound™ electrospun membrane loaded with bismuth-based lipophilic nanoparticles (this compound™ EMs-BisBAL NPs).[8] This system demonstrated significant bactericidal effects against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with growth inhibitions of 93.11% and 61.70%, respectively.[8] The same system also showed potent antitumor activity, reducing the viability of MCF-7 breast cancer cells by 86% after a 24-hour exposure.[8] The drug-free this compound™ membrane was found to be biocompatible with human fibroblasts, supporting its use as a delivery vehicle.[8]

Table 3: Performance of this compound™ EMs-BisBAL NPs [8]

| Application | Target | Result |

| Antibacterial | Methicillin-susceptible S. aureus (MSSA) | 93.11% growth inhibition |

| Antibacterial | Methicillin-resistant S. aureus (MRSA) | 61.70% growth inhibition |

| Antitumor | MCF-7 breast cancer cells | 86% decrease in viability (24h exposure) |

| Biocompatibility | Human fibroblasts | No negative impact on culture |

Experimental Protocols and Methodologies

A comprehensive evaluation of this compound® for biomedical applications involves a range of experimental protocols to assess its properties, biocompatibility, and performance.

Material Characterization

-

Spectroscopy and Microscopy: Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is used to verify the presence of modifying molecules on the polymer surface.[15] Atomic Force Microscopy (AFM) and Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDAX) are employed to analyze surface topography and elemental composition.[15]

-

Wettability: Water contact angle measurements are used to investigate the hydrophilicity of the material's surface.[15]

-

Molecular Weight Analysis: Size Exclusion Chromatography (SEC) is utilized to analyze changes in molecular weight, for instance, after irradiation, to understand degradation mechanisms like chain scission and cross-linking.[16]

-

Thermal Analysis: Thermogravimetric Analysis (TGA) coupled with FTIR spectroscopy (TG-FTIR) helps in identifying degradation products by analyzing evolved gases at different temperatures.[16]

In Vitro Biocompatibility and Performance Evaluation

-

Cell Viability and Proliferation: To assess biocompatibility, human cell lines such as fibroblasts, human umbilical vein endothelial cells (HUVEC), and monocytes (THP-1) are cultured on this compound® membranes.[2][8] Cell viability can be measured after specific incubation periods (e.g., 72 hours) using standard assays.[2]

-

Bacterial Adhesion Assay: To evaluate anti-fouling properties, this compound® surfaces are exposed to bacterial cultures like S. aureus and P. aeruginosa. After incubation, the surfaces are rinsed, and the adhered bacteria are quantified to determine the percentage reduction in adhesion compared to a control material.[15]

-

Encrustation Assay: For urological applications, the resistance to encrustation is tested by immersing the material in artificial urine solutions. The deposition of major components of urinary tract encrustations, such as struvite and hydroxyapatite, is then quantified.[15]

-

Drug Release Kinetics: The release of a therapeutic agent from a this compound® matrix is studied by placing the drug-loaded material in a release medium (e.g., phosphate-buffered saline) at physiological temperature. Samples are withdrawn at predetermined time intervals and analyzed for drug concentration using techniques like HPLC. The cumulative amount of drug released is then plotted against time.[17][18] To understand the release mechanism, the data is fitted to various kinetic models:

-

Zero-Order Model: Describes constant drug release over time.[17][19]

-

First-Order Model: The release rate is dependent on the concentration of the drug remaining in the matrix.[17][20]

-

Higuchi Model: Describes drug release from an insoluble matrix as a square root of a time-dependent process based on Fickian diffusion.[19]

-

Korsmeyer-Peppas Model: Used to analyze release from polymeric systems when the mechanism is unknown or involves more than one phenomenon.[19][20]

-

In Vivo Evaluation

-

Biostability and Biocompatibility: Following standards like ISO 10993-6, in vivo studies are conducted using animal models, such as rats.[11][21] this compound®-based devices (e.g., vascular grafts) are implanted, typically subcutaneously or in a specific anatomical location like the abdominal aorta.[11][21] The implants are explanted at various time points (e.g., 1, 12, and 24 weeks).[11] The explanted materials are analyzed for changes in chemical structure (e.g., via IR spectroscopy) and molecular weight (via GPC).[11] The surrounding tissue is also fixed, sectioned, and stained (e.g., with hematoxylin-eosin) for histological analysis to evaluate the local tissue response and biointegration.[21]

Surface Modification

To enhance specific properties of this compound® for certain applications, various surface modification techniques can be employed.[22][23] These methods aim to alter the surface characteristics without changing the bulk properties of the material.[22]

One example is the physical entrapment of polyvinylpyrrolidone-iodine (PVP-I) complexes onto the this compound® surface. This process involves swelling the polymer surface region to physically trap the PVP-I molecules.[15] The resulting modified surface exhibits a nanopatterned topography, becomes highly hydrophilic and more lubricious, and shows a significant reduction in bacterial adherence and encrustation.[15] This demonstrates how surface modification can improve the performance of this compound® in applications like urinary catheters.[15]

Sterilization and Degradation

Proper sterilization is critical for any medical device. This compound® can be sterilized using methods such as Ethylene Oxide (EtO) and gamma radiation.[1][2] However, the chosen method can affect the material's properties. For example, gamma-sterilized polyurethane membranes have shown a loss of cell viability in some studies, whereas EO-sterilized membranes maintained it.[2]

The degradation of this compound® has also been studied. For instance, electron beam irradiation can induce both chain scission and cross-linking, with the extent of these effects increasing with the irradiation dose.[16] This process can also lead to the formation of oxidation groups like formates, esters, and carboxylic acids.[16] Understanding the degradation behavior is crucial, especially for long-term implant applications. Notably, low durometer grades of this compound® may not be suitable for long-term implantation due to the potential for stress cracking.[1]

Visualizations

Biocompatibility Assessment Workflow

Caption: A logical workflow for the biocompatibility assessment of this compound®.

Surface Modification and Evaluation Workflow

References

- 1. microspecorporation.com [microspecorporation.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. chembase-st.com [chembase-st.com]

- 5. This compound™ TPU [lubrizol.com]

- 6. chamfr.com [chamfr.com]

- 7. media.lubrizol.com [media.lubrizol.com]

- 8. A Polyurethane Electrospun Membrane Loaded with Bismuth Lipophilic Nanoparticles (BisBAL NPs): Proliferation, Bactericidal, and Antitumor Properties, and Effects on MRSA and Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.rawpart.com [ps.rawpart.com]

- 10. chamfr.com [chamfr.com]

- 11. mdpi.com [mdpi.com]

- 12. In Vivo Stability of Polyurethane-Based Electrospun Vascular Grafts in Terms of Chemistry and Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ptfarm.pl [ptfarm.pl]

- 18. Degradation study of thiotepa in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. impactfactor.org [impactfactor.org]

- 20. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. shop.nanografi.com [shop.nanografi.com]

- 23. mnt509.cankaya.edu.tr [mnt509.cankaya.edu.tr]

In-Body Softening of Tecoflex® Polyurethanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-body softening effect observed in Tecoflex® medical-grade thermoplastic polyurethanes (TPUs). The primary mechanism, supporting data, experimental protocols, and key structural-property relationships are detailed herein to provide a comprehensive resource for professionals in the biomedical field.

Core Mechanism: Water Absorption and Plasticization

The principal mechanism behind the in-body softening of this compound® is the absorption of water from the physiological environment, which subsequently acts as a plasticizer.[1] this compound® is an aliphatic polyether-based TPU, a class of polymers known for its segmented structure of alternating soft and hard segments.[2][3][4] This structure is crucial to its mechanical properties and its interaction with the aqueous in-vivo environment.

The in-body softening process can be described as follows:

-

Water Ingress: Upon implantation, the hydrophilic polyether soft segments of the this compound® polymer matrix attract water molecules from the surrounding biological fluids.

-

Disruption of Intermolecular Bonds: Water molecules penetrate the polymer matrix and disrupt the secondary intermolecular forces, primarily hydrogen bonds, between the polyurethane chains.

-

Increased Chain Mobility: The disruption of these bonds increases the free volume within the polymer and enhances the mobility of the polymer chains, particularly within the amorphous soft segment domains.

-

Reduction in Glass Transition Temperature (Tg): The increased chain mobility leads to a decrease in the glass transition temperature (Tg) of the polymer. A study on a polyurethane foam demonstrated a significant drop in Tg from 67°C to 5°C with an 8% water uptake.[1]

-

Macroscopic Softening: This plasticization effect manifests as a reduction in the material's stiffness, measured as a decrease in Shore hardness and tensile modulus, resulting in a more flexible and compliant material in the body.[2] This softening is a key attribute for many medical devices, leading to enhanced patient comfort.[2]

The in-body softening of this compound® is generally considered a reversible physical process. If the material is removed from the aqueous environment and dried, it is expected to return to its original hardness.[1] While polyether-based TPUs like this compound® are more resistant to hydrolysis than their polyester-based counterparts, long-term in-vivo exposure can lead to some degree of oxidative degradation.[5][6]

Quantitative Data on In-Body Softening

Table 1: Initial Mechanical Properties of Common this compound® Grades

| This compound® Grade | Shore Hardness | Tensile Strength (psi) | Elongation at Break (%) |

| EG-80A | 72A | 5,800 | 660 |

| EG-85A | 77A | 6,200 | 550 |

| EG-93A | 87A | 7,700 | 390 |

| EG-100A | 94A | 8,200 | 370 |

| EG-60D | 51D | 8,300 | 360 |

| EG-65D | 60D | 8,300 | 360 |

| EG-72D | 67D | 8,100 | 310 |

Data sourced from manufacturer technical data sheets.

Table 2: In-Vivo Changes for this compound® EG-80A Vascular Grafts

| Parameter | Time Point | Change from Baseline |

| Tensile Strength | 3 months | ~30% reduction |

| Molecular Weight (Mn and Mw) | 3 months | ~10% reduction |

Data from a study on electrospun vascular grafts implanted in rats.[5][6][7]

Note: There is a notable lack of publicly available data correlating specific water absorption percentages with the corresponding reduction in Shore hardness for various this compound® grades. Further experimental studies are recommended to fully characterize the in-body softening behavior of these materials.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in-body softening effect of this compound®.

Shore Hardness Testing (Durometer)

-

Standard: ASTM D2240

-

Objective: To measure the indentation hardness of the material.

-

Methodology:

-

Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is used. If the material is thinner, specimens can be stacked to achieve the required thickness.

-

Instrumentation: A Shore A or Shore D durometer is selected based on the expected hardness of the material.

-

Procedure: The durometer is pressed firmly and vertically onto the specimen surface. The reading is taken immediately (within 1 second) after the presser foot is in full contact with the specimen.

-

Measurements: At least five measurements are taken at different locations on the specimen, and the average value is reported.

-

Tensile Properties Testing

-

Standard: ASTM D638

-

Objective: To determine the tensile strength, elongation, and modulus of the material.

-

Methodology:

-

Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the standard.

-

Instrumentation: A universal testing machine with an appropriate load cell and extensometer is used.

-

Procedure: The specimen is mounted in the grips of the testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

-

Data Acquisition: The force and elongation are continuously recorded throughout the test.

-

Calculations: Tensile strength, elongation at break, and tensile modulus are calculated from the stress-strain curve.

-

Water Absorption Testing

-

Standard: ASTM D570

-

Objective: To determine the amount of water absorbed by the material under specified conditions.

-

Methodology:

-

Specimen Preparation: Specimens of a defined size and shape (e.g., 2-inch diameter disks) are used.

-

Initial Conditioning: The specimens are dried in an oven at a specified temperature (e.g., 50°C) for 24 hours, then cooled in a desiccator and weighed to determine their initial dry weight.

-

Immersion: The specimens are immersed in distilled water or a simulated physiological solution (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C).

-

Periodic Weighing: At specified time intervals, the specimens are removed from the liquid, patted dry with a lint-free cloth, and weighed.

-

Calculation: The percentage of water absorption is calculated as the increase in weight relative to the initial dry weight.

-

Visualizations

Molecular Mechanism of Water Plasticization

References

- 1. The effect of moisture absorption on the physical properties of polyurethane shape memory polymer foams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.it]

- 3. microspecorporation.com [microspecorporation.com]

- 4. This compound™ TPU [lubrizol.com]

- 5. In Vivo Stability of Polyurethane-Based Electrospun Vascular Grafts in Terms of Chemistry and Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vivo Stability of Polyurethane-Based Electrospun Vascular Grafts in Terms of Chemistry and Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ultraviolet Stability of Aliphatic Thermoplastic Polyurethanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic thermoplastic polyurethanes (TPUs) are a class of versatile elastomers renowned for their exceptional combination of properties, including high abrasion resistance, low-temperature flexibility, and excellent mechanical strength.[1] A key advantage of aliphatic TPUs over their aromatic counterparts is their superior resistance to ultraviolet (UV) radiation, which makes them suitable for applications requiring color stability and long-term performance upon light exposure.[2][3][4] This technical guide provides a comprehensive overview of the UV stability of aliphatic TPUs, delving into the mechanisms of degradation, stabilization strategies, and standard experimental protocols for performance evaluation. This information is particularly critical for applications in the medical field, where device integrity and material properties must be maintained after sterilization and throughout the product's lifecycle.[5][6]

UV Degradation Mechanisms in Aliphatic TPUs

The degradation of aliphatic TPUs upon exposure to UV radiation is a complex process involving photo-oxidation, which leads to chain scission and crosslinking, ultimately altering the material's physical, mechanical, and optical properties.[7][8] The energy from UV photons can be comparable to the dissociation energies of covalent bonds within the polymer, initiating chemical reactions that generate free radicals.[9]

Primary Degradation Pathways

The photodegradation of aliphatic TPUs is predominantly driven by Norrish Type I and Type II reactions involving the carbonyl groups present in the urethane linkages and the polyester or polyether soft segments.[10][11]

-

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to a carbonyl group (α-cleavage) upon photoexcitation. This generates two free radical intermediates: an acyl radical and an alkyl radical.[7] These radicals can then participate in a series of secondary reactions, including recombination, disproportionation, or decarbonylation, leading to chain scission.[3]

-

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical.[1][12] This biradical can then undergo cleavage of the α,β-carbon bond to yield an enol and a terminal alkene, or it can cyclize to form a cyclobutanol derivative (a Norrish-Yang reaction).[1][13]

The polyether soft segments in aliphatic TPUs are generally more susceptible to hydrogen abstraction than polyester soft segments, leading to a higher propensity for free radical formation, oxidation, and subsequent chain scission.[6]

Stabilization Strategies for Aliphatic TPUs

To mitigate the effects of UV degradation, light stabilizers are incorporated into the TPU formulation. The most common and effective types are UV absorbers and Hindered Amine Light Stabilizers (HALS).

UV Absorbers

UV absorbers function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[14][15] Common classes of UV absorbers used in polyurethanes include benzotriazoles and benzophenones.[16]

-

Benzotriazoles (e.g., Tinuvin® 328): These compounds have strong UV absorption in the 300-400 nm range.[14][17] Their mechanism involves an intramolecular hydrogen bond that, upon UV absorption, facilitates a rapid tautomerization, converting the electronic energy into vibrational energy (heat), which is then dissipated.[15]

-

Benzophenones (e.g., Cyasorb™ UV-531): Similar to benzotriazoles, benzophenones absorb UV energy and dissipate it as heat. Their effectiveness is also attributed to the presence of a hydroxyl group ortho to the carbonyl, which enables the formation of an intramolecular hydrogen bond.

Hindered Amine Light Stabilizers (HALS)

HALS do not absorb UV radiation but act as radical scavengers, interrupting the photo-oxidation process.[18] They are highly efficient because they are regenerated in a cyclic process known as the Denisov Cycle, allowing a single HALS molecule to neutralize multiple free radicals.[14][19][20][21][22][23]

The basic mechanism involves the HALS being oxidized to a stable nitroxyl radical. This nitroxyl radical then traps alkyl radicals generated from the polymer, forming an amino ether. The amino ether can further react with peroxy radicals to regenerate the nitroxyl radical, thus continuing the cycle.[19][22] High molecular weight HALS, such as Chimassorb® 944, are often preferred due to their lower volatility and reduced migration within the polymer matrix.[24][25]

Synergistic Effects

A combination of UV absorbers and HALS often provides a synergistic effect, offering enhanced protection compared to using either stabilizer alone. The UV absorber reduces the number of free radicals formed by filtering out UV radiation, while the HALS scavenges any radicals that are still generated.

Experimental Evaluation of UV Stability

The UV stability of aliphatic TPUs is typically evaluated using accelerated weathering tests that simulate long-term outdoor exposure in a laboratory setting. These tests involve controlled cycles of UV radiation, temperature, and moisture.

Standard Test Methods

Several ASTM standards are widely used for the accelerated weathering of plastics:

-

ASTM G154: This practice utilizes fluorescent UV lamps to simulate the UV portion of sunlight.[4][5][17][26][27]

-

ASTM D4329: This standard provides specific procedures for the fluorescent UV exposure of plastics, often referencing ASTM G154 for the apparatus and general procedures.[20][28][29][30][31]

Experimental Protocols

Below are detailed methodologies for conducting UV stability tests based on these standards.

3.2.1 Specimen Preparation

-

Prepare at least three replicate specimens for each material being tested.[28]

-

Specimens are typically flat panels, with common dimensions of 75 mm x 150 mm.[32]

-

Ensure specimens are clean and free from any surface contaminants.

-

Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

3.2.2 Accelerated Weathering Test (ASTM G154, Cycle 1)

-

Apparatus: Use a fluorescent UV and condensation apparatus conforming to ASTM G154.

-

Lamps: Employ UVA-340 lamps to simulate the shortwave UV component of sunlight.[5][33]

-

Irradiance: Set the irradiance level to 0.89 W/m²/nm at 340 nm.[34]

-

Test Cycle: A common cycle consists of:

-

Duration: The total exposure duration can range from hundreds to thousands of hours, depending on the application requirements.[29][31]

3.2.3 Property Evaluation

-

Periodically remove specimens from the weathering chamber at specified intervals (e.g., 250, 500, 1000, 2000 hours).

-

Evaluate the following properties and compare them to unexposed control samples:

-

Optical Properties:

-

Yellowness Index (YI): Measure according to ASTM E313. An increase in YI indicates discoloration.

-

Gloss: Measure at a specified angle (e.g., 60°) according to ASTM D523. A decrease in gloss signifies surface degradation.

-

Color Change (ΔE*): Measure using a spectrophotometer according to ASTM D2244.

-

-

Mechanical Properties:

-

Tensile Strength and Elongation at Break: Measure according to ASTM D412. A reduction in these properties indicates polymer chain scission and degradation.

-

-

Chemical and Morphological Analysis:

-

Fourier Transform Infrared (FTIR) Spectroscopy: Analyze changes in chemical functional groups, such as the formation of carbonyl and hydroxyl groups and the degradation of urethane linkages.[21][23][35]

-

Scanning Electron Microscopy (SEM): Examine the surface morphology for cracks, crazing, and other signs of degradation.[7]

-

-

Quantitative Data on UV Stability

The following tables summarize the expected changes in the properties of aliphatic TPUs upon UV exposure, based on typical performance data.

Table 1: Effect of UV Exposure on Mechanical Properties of Unstabilized Aliphatic TPU

| Exposure Time (hours) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |

| 0 | 100 | 100 |

| 500 | 85 - 95 | 80 - 90 |

| 1000 | 60 - 75 | 50 - 65 |

| 2000 | 30 - 50 | 20 - 40 |

Note: Data are representative values and can vary based on the specific TPU formulation (polyester vs. polyether) and exposure conditions. A study on TPU/PP blends showed a significant reduction in maximum tensile strength for blends with a lower percentage of UV protective additives after 320 hours of exposure.[36]

Table 2: Yellowness Index (ΔYI) of Aliphatic TPU with and without UV Stabilizers

| Exposure Time (hours) | Unstabilized TPU (ΔYI) | Stabilized TPU (UVA + HALS) (ΔYI) |

| 0 | 0 | 0 |

| 500 | 10 - 15 | 1 - 3 |

| 1000 | 20 - 30 | 3 - 6 |

| 2000 | > 40 | 8 - 12 |

Note: ΔYI represents the change in Yellowness Index from the initial unexposed state. Stabilized formulations show significantly less yellowing.

Table 3: Gloss Retention of Aliphatic TPU at 60°

| Exposure Time (hours) | Unstabilized TPU (%) | Stabilized TPU (UVA + HALS) (%) |

| 0 | 100 | 100 |

| 500 | 70 - 80 | 90 - 95 |

| 1000 | 40 - 50 | 80 - 85 |

| 2000 | < 20 | 60 - 70 |

Note: Gloss retention is a measure of the surface's ability to reflect light and is an indicator of surface degradation.

Implications for Medical Device and Drug Development

For medical devices, especially those that are implantable or have long-term contact with the body, maintaining material integrity is paramount. Many sterilization methods, such as gamma irradiation and electron beam, can also induce degradation in polymers.[6][37] Aliphatic TPUs are generally more resistant to radiation than aromatic grades.[5]

-

Sterilization Compatibility: Ethylene oxide (EtO) is a common sterilization method for TPUs as it operates at low temperatures and preserves the mechanical integrity and appearance of the material.[5] Autoclaving (steam sterilization) is generally not recommended for TPUs due to the risk of hydrolytic degradation.[5]

-

Material Selection: When selecting an aliphatic TPU for a medical application, it is crucial to consider the combined effects of sterilization and potential UV exposure during the product's lifecycle. The use of appropriate UV stabilization packages can help mitigate degradation from both sources.

-

Leachables and Extractables: Degradation of the polymer can lead to the formation of low molecular weight byproducts that could potentially leach out of the device. Therefore, a thorough understanding and testing of the UV stability of the chosen TPU grade are essential from a regulatory and safety perspective.

Conclusion

Aliphatic TPUs offer excellent intrinsic UV stability compared to their aromatic counterparts, making them a preferred choice for applications where color fastness and long-term property retention are critical. However, under prolonged exposure to UV radiation, they are still susceptible to degradation through photo-oxidative pathways. The incorporation of UV absorbers and HALS, often in synergistic combinations, is a highly effective strategy to significantly enhance the UV endurance of these materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of these degradation and stabilization mechanisms, coupled with rigorous testing according to established protocols like ASTM G154 and D4329, is essential for the development of safe, effective, and durable products.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. specialchem.com [specialchem.com]

- 3. youtube.com [youtube.com]

- 4. hunan-chem.com [hunan-chem.com]

- 5. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Norrish reaction - Wikipedia [en.wikipedia.org]

- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. micomlab.com [micomlab.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. amazontele.com [amazontele.com]

- 15. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 16. longchangchemical.com [longchangchemical.com]

- 17. santplas.com [santplas.com]

- 18. santplas.com [santplas.com]

- 19. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 20. micomlab.com [micomlab.com]

- 21. Denisov Cycle → Area → Resource 1 [product.sustainability-directory.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. amazontele.com [amazontele.com]

- 25. welltchemicals.com [welltchemicals.com]

- 26. ASTM G154 | Q-Lab [q-lab.com]

- 27. polymateadditives.com [polymateadditives.com]

- 28. researchgate.net [researchgate.net]

- 29. kiyorndlab.com [kiyorndlab.com]

- 30. store.astm.org [store.astm.org]

- 31. matestlabs.com [matestlabs.com]

- 32. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]

- 33. 2017erp.com [2017erp.com]

- 34. Selecting Irradiance Control Points in Weathering Testing [en.roachelab.com]

- 35. hunan-chem.com [hunan-chem.com]

- 36. mdpi.com [mdpi.com]

- 37. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to the Chemical and Solvent Resistance of Tecoflex™ Polyurethanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical and solvent resistance of Tecoflex™, a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes (TPUs). Understanding the compatibility of these advanced polymers with a wide range of chemical agents is critical for their successful application in demanding research, pharmaceutical, and medical device development environments.

Introduction to this compound™ and its Chemical Resistance Profile

This compound™ TPUs are known for their flexibility, biocompatibility, and biostability.[1] The chemical backbone of this compound™, being a polyether-based polyurethane, largely dictates its resistance to various chemical families. Generally, polyether-based TPUs exhibit excellent resistance to hydrolysis and microbial attack, making them suitable for applications involving aqueous solutions and bodily fluids.[2][3] However, their interaction with organic solvents and other chemical classes can vary significantly.

The resistance of a polymer to a chemical is influenced by several factors, including the chemical's concentration, the temperature of exposure, and the duration of contact.[4] Degradation of polyurethanes can manifest as swelling, discoloration, loss of mechanical properties (such as tensile strength and elongation), or stress cracking.[5] It is crucial for researchers and developers to consider these factors when selecting materials for their specific applications.

This guide presents representative quantitative data on the chemical resistance of polyether-based TPUs, which is applicable to the this compound™ family. The data is compiled from various technical sources and is intended to provide a comparative basis for material selection. It is imperative to note that this data is for guidance purposes only, and specific testing of this compound™ materials under end-use conditions is strongly recommended to ensure performance and regulatory compliance.

Experimental Protocols for Chemical Resistance Testing

The evaluation of a plastic's resistance to chemical reagents is standardized by ASTM D543.[6][7][8] This standard practice provides a framework for assessing changes in a material's weight, dimensions, appearance, and mechanical properties after exposure to various chemicals.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

2.1.1 Test Specimens: Standard test specimens, typically tensile bars or disks, are used for these evaluations. The dimensions of the specimens are precisely measured and recorded before chemical exposure.

2.1.2 Reagents: A comprehensive range of chemical reagents, including acids, bases, solvents, and application-specific solutions, are used for testing. The concentration of each reagent is documented.

2.1.3 Test Procedures: Two primary procedures are outlined in ASTM D543:

-

Practice A: Immersion Test: Test specimens are fully immersed in the chemical reagent for a specified duration and at a controlled temperature. This method simulates applications where the material is in continuous contact with a chemical.

-